2-(4-(1H-Indol-3-yl)butanamido)benzoic acid
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Overview
Description
2-(4-(1H-Indol-3-yl)butanamido)benzoic acid is a complex organic compound that features an indole moiety linked to a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-Indol-3-yl)butanamido)benzoic acid typically involves the formation of the indole moiety followed by its attachment to the benzoic acid derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . This indole derivative is then subjected to further reactions to introduce the butanamido and benzoic acid functionalities.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by subsequent functional group modifications. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1H-Indol-3-yl)butanamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(4-(1H-Indol-3-yl)butanamido)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s indole moiety is of interest due to its presence in many natural products and its role in biological processes.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(1H-Indol-3-yl)butanamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its potential anticancer properties.
Uniqueness
2-(4-(1H-Indol-3-yl)butanamido)benzoic acid is unique due to its combination of an indole moiety with a benzoic acid derivative, providing a distinct set of chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
142005-16-1 |
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Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[4-(1H-indol-3-yl)butanoylamino]benzoic acid |
InChI |
InChI=1S/C19H18N2O3/c22-18(21-17-10-4-2-8-15(17)19(23)24)11-5-6-13-12-20-16-9-3-1-7-14(13)16/h1-4,7-10,12,20H,5-6,11H2,(H,21,22)(H,23,24) |
InChI Key |
YAWFXTLTQWPZIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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